Glucose pentaacetate

Catalog No.
S704734
CAS No.
3891-59-6
M.F
C16H22O11
M. Wt
390.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucose pentaacetate

CAS Number

3891-59-6

Product Name

Glucose pentaacetate

IUPAC Name

(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

InChI

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3

InChI Key

UAOKXEHOENRFMP-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Glucose pentaacetate is a chemical compound derived from glucose, characterized by the presence of five acetyl groups attached to the hydroxyl groups of the glucose molecule. Its molecular formula is C16H22O11C_{16}H_{22}O_{11}, and it is commonly represented as a syrupy liquid or solid depending on its purity and preparation method. The compound plays a significant role in organic chemistry, particularly in glycosylation reactions and as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives.

Studying Carbohydrate Metabolism:

Glucose pentaacetate can be used to investigate carbohydrate metabolism, the process by which cells break down and utilize carbohydrates for energy. Researchers can employ it to study how cells transport and metabolize glucose pentaacetate compared to regular glucose. This helps understand the mechanisms involved in sugar uptake and utilization within cells. Source:

Investigating Insulin Secretion:

Studies suggest that glucose pentaacetate, particularly the beta-L-glucose form, can stimulate the release of insulin from pancreatic beta cells. This has prompted research into its potential role in understanding and potentially treating Type 2 diabetes. However, the exact mechanism of this effect remains under investigation. Source: )

Probing Membrane Potential:

Glucose pentaacetate has been used to study the electrical properties of cell membranes. It can cause depolarization (decrease in voltage) of the cell membrane, which is a crucial step in various cellular processes like signal transmission. This application helps researchers understand the mechanisms by which certain molecules interact with and influence cellular membranes. Source:

  • Glycosylation: It is frequently used in glycosylation reactions to form glycosides. The reaction involves the conversion of glucose pentaacetate into a pyranosyl bromide when treated with hydrogen bromide, followed by nucleophilic substitution with alcohols to yield glycosides .
  • Hydrolysis: Upon hydrolysis, glucose pentaacetate can revert to glucose and acetic acid, demonstrating its role as a protective group for hydroxyl functionalities during synthetic procedures .
  • Anomerization: The compound can undergo anomerization, where the configuration at the anomeric carbon is altered, typically facilitated by Lewis acids or imidazole .

Glucose pentaacetate exhibits various biological activities, primarily due to its structural similarities with glucose. Studies have indicated that it can stimulate insulin release, making it of interest in diabetes research . Additionally, its derivatives are often evaluated for their potential roles in drug delivery systems and as substrates for enzymatic reactions.

The synthesis of glucose pentaacetate typically involves acetylation of glucose using acetic anhydride or acetic acid in the presence of a catalyst. Common methods include:

  • Acetic Anhydride Method: Glucose is reacted with acetic anhydride in the presence of a base catalyst like pyridine or DMAP (4-Dimethylaminopyridine), resulting in the formation of glucose pentaacetate .
  • Direct Acetylation: This method involves treating glucose with acetic acid under specific conditions to achieve selective acetylation of all five hydroxyl groups .
  • Anomerization Techniques: The conversion between α- and β-anomers can be achieved using Lewis acids, which facilitate the rearrangement of the acetyl groups .

Glucose pentaacetate has several applications:

  • Intermediate in Organic Synthesis: It serves as a crucial intermediate for synthesizing various glycosides and oligosaccharides .
  • Research Tool: Used extensively in carbohydrate chemistry for studying reaction mechanisms and properties of sugars.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations and delivery systems due to their biological activity.

Research has shown that glucose pentaacetate interacts with various nucleophiles during glycosylation reactions, demonstrating different reactivity profiles based on its anomeric configuration. The α-anomer tends to react more favorably under certain conditions compared to the β-anomer, particularly in the presence of Lewis acids which enhance nucleophilic attack . Studies also indicate that these interactions can be influenced by solvent conditions and temperature.

Several compounds share structural similarities with glucose pentaacetate, including:

Compound NameMolecular FormulaKey Differences
D-GlucoseC₆H₁₂O₆Basic sugar without acetylation
D-FructoseC₆H₁₂O₆Ketose sugar differing in structure
D-MannoseC₆H₁₂O₆Epimer at C-2 compared to glucose
MaltoseC₁₂H₂₂O₁₁Disaccharide formed from two glucose units

Uniqueness: Glucose pentaacetate is unique due to its fully acetylated structure, which provides enhanced stability and reactivity compared to unmodified sugars. This property makes it particularly valuable in synthetic organic chemistry as a protective group for hydroxyl functionalities while allowing selective reactions to occur.

Physical Description

DryPowde

XLogP3

-0.6

Hydrogen Bond Acceptor Count

11

Exact Mass

390.11621151 g/mol

Monoisotopic Mass

390.11621151 g/mol

Heavy Atom Count

27

Other CAS

3891-59-6

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

D-Glucose, 2,3,4,5,6-pentaacetate: ACTIVE

Dates

Modify: 2023-08-15

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